Cas no 96-26-4 (Dihydroxyacetone)

Dihydroxyacetone structure
Dihydroxyacetone structure
Nome do Produto:Dihydroxyacetone
N.o CAS:96-26-4
MF:C3H6O3
MW:90.0779414176941
MDL:MFCD00004670
CID:34846
PubChem ID:670

Dihydroxyacetone Propriedades químicas e físicas

Nomes e Identificadores

    • 1,3-Dihydroxyacetone
    • Dihydroxyacetone
    • 1,3-dihydroxypropan-2-one
    • DIHYDROXYACETONE EXTRA PURE FOR COSMETIC PURPOSES
    • 1,3-Dihydroxy-2-propanone
    • DHA
    • Glycerone
    • NSC 24343
    • Chromelin
    • Viticolor
    • Triulose
    • Soleal
    • Oxatone
    • Dihyxal
    • Oxantin
    • Otan
    • 2-Propanone, 1,3-dihydroxy-
    • 1,3-Dihydroxypropanone
    • 1,3-Dihydroxydimethyl ketone
    • Ketochromin
    • Bis(hydroxymethyl) ketone
    • dihydroxy-acetone
    • 2-Propanone, 1,3-dihydroxy
    • Dihydroxyacetone [USP]
    • O10DDW6JOO
    • RXKJFZQQPQGTFL-UHFFFAOYSA-N
    • Vitad
    • 1,3-Dihydroxy-2-propanone (ACI)
    • 2-Oxopropane-1,3-diol
    • MeSH ID: D004098
    • α,α′-Dihydroxyacetone
    • S12381
    • HY-Y0335
    • DIHYDROXYACETONE [INCI]
    • J-503909
    • DIHYDROXYACETONE [USP MONOGRAPH]
    • DIHYDROXYACETONE [MI]
    • 4-01-00-04119 (Beilstein Handbook Reference)
    • Dihydroxyacetone (USP)
    • DIHYDROXYACETONE [USP-RS]
    • CHEMBL1229937
    • DIHYDROXY ACETONE
    • EC 202-494-5
    • DIHYDROXYACETONE (USP-RS)
    • NS00004299
    • 1,3 Dihydroxy 2 Propanone
    • 1.3-dihydroxyacetone
    • Dihydroxypropanone
    • AKOS005259385
    • 96-26-4
    • DTXCID405072
    • EN300-121747
    • Chromelin (TN)
    • F0001-2767
    • AI3-24477
    • MFCD00004670
    • Protosol
    • Aliphatic ketone
    • alpha,alpha'-dihydroxyacetone
    • DB01775
    • UNII-O10DDW6JOO
    • D07841
    • EINECS 202-494-5
    • 2-Propanone,3-dihydroxy-
    • 1,3-propanediol-2-one
    • CS-W019614
    • CHEBI:16016
    • BRN 1740268
    • Z1255442144
    • FT-0649652
    • DIHYDROXYACETONE (MART.)
    • Q409618
    • NSC-24343
    • 1,3-dihydroxy-acetone
    • NSC24343
    • GS-3764
    • bmse000144
    • DIHYDROXYACETONE [FHFI]
    • FEMA NO. 4033
    • C00184
    • 1, 3-dihydroxypropan-2-one
    • Vitadye
    • SB83769
    • HSDB 7513
    • A845572
    • DIHYDROXYACETONE [WHO-DD]
    • 1,3-Dihydroxyaceton
    • DTXSID0025072
    • DIHYDROXYACETONE (USP MONOGRAPH)
    • 08CB5E10-C843-45EE-8556-4313C8E0BEA2
    • Q-101302
    • DIHYDROXYACETONE [VANDF]
    • SY038299
    • 1,3-Dihydroxyacetone (DHA)
    • a,a'-Dihydroxyacetone
    • D5818
    • DIHYDROXYACETONE [HSDB]
    • CCRIS 4899
    • 1,3-dihyroxy-acetone
    • DIHYDROXYACETONE [MART.]
    • InChI=1/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H
    • DA-69392
    • BRD-K18637542-001-01-7
    • MDL: MFCD00004670
    • Inchi: 1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2
    • Chave InChI: RXKJFZQQPQGTFL-UHFFFAOYSA-N
    • SMILES: O=C(CO)CO
    • BRN: 1740268

Propriedades Computadas

  • Massa Exacta: 90.03170
  • Massa monoisotópica: 90.031694
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 6
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 44
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -1.4
  • Superfície polar topológica: 57.5
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 3

Propriedades Experimentais

  • Cor/Forma: White powdery crystals with sweet taste
  • Densidade: 1.1385 (rough estimate)
  • Ponto de Fusão: 75-80 ºC
  • Ponto de ebulição: 213.7°C at 760 mmHg
  • Ponto de Flash: 97.3°C
  • Índice de Refracção: 1.4540 (estimate)
  • Coeficiente de partição da água: >250 g/L (20 ºC)
  • Estabilidade/Prazo de validade: Stable. Combustible. Hygroscopic.
  • PSA: 57.53000
  • LogP: -1.45990
  • FEMA: 4033
  • Solubilidade: Soluble in water, ethanol, ether, acetone and other organic solvents

Dihydroxyacetone Informações de segurança

Dihydroxyacetone Dados aduaneiros

  • CÓDIGO SH:2914400090
  • Dados aduaneiros:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Dihydroxyacetone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065272-25g
1,3-Dihydroxyacetone
96-26-4 97%
25g
¥39 2023-02-17
Enamine
EN300-121747-1.0g
1,3-dihydroxypropan-2-one
96-26-4 95%
1.0g
$24.0 2023-07-10
Enamine
EN300-121747-2.5g
1,3-dihydroxypropan-2-one
96-26-4 95%
2.5g
$25.0 2023-07-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D5818-25G
1,3-Dihydroxyacetone
96-26-4 >97.0%(GC)
25g
¥495.00 2024-04-15
MedChemExpress
HY-Y0335-10mM*1mLinDMSO
1,3-Dihydroxyacetone
96-26-4 ≥97.0%
10mM*1mLinDMSO
¥550 2023-07-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DP297-5g
Dihydroxyacetone
96-26-4 99%
5g
¥63.0 2023-09-01
Life Chemicals
F0001-2767-2.5g
1,3-dihydroxypropan-2-one
96-26-4 95%+
2.5g
$40.0 2023-09-07
MedChemExpress
HY-Y0335-500mg
1,3-Dihydroxyacetone
96-26-4 ≥97.0%
500mg
¥500 2024-07-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5818-5G
1,3-Dihydroxyacetone
96-26-4 97.0%(GC)
5G
¥200.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5818-25G
1,3-Dihydroxyacetone
96-26-4 97.0%(GC)
25G
¥495.0 2022-06-10

Dihydroxyacetone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Bismuth oxide (Bi2O3) ,  Chloroplatinic acid Solvents: Water ;  24 h
Referência
Photocatalytic production of 1,3-dihydroxyacetone
, Germany, , ,

Synthetic Routes 2

Condições de reacção
Referência
Fermentative production of dihydroxyacetone
, Japan, , ,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Aluminum trichloride hexahydrate Solvents: Acetonitrile ;  30 min, rt
1.2 Solvents: Acetonitrile ;  18 h, 80 °C
Referência
An Efficient Chemical Conversion of Glycerol to Dihydroxyacetone
Ulgheri, Fausta; Spanu, Pietro, ChemistrySelect, 2018, 3(41), 11569-11572

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Formolase (synthetic Pseudomonas fluorescens strain biovar-I) Solvents: Tetrahydrofuran ,  Water ;  48 h, pH 7, 30 °C
Referência
Enantioselective Reductive Oligomerization of Carbon Dioxide into L-Erythrulose via a Chemoenzymatic Catalysis
Desmons, Sarah ; Grayson-Steel, Katie; Nunez-Dallos, Nelson; Vendier, Laure; Hurtado, John ; et al, Journal of the American Chemical Society, 2021, 143(39), 16274-16283

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
Method for synthesizing 1,3-dihydroxyacetone by indirect oxidation of glycerol
, China, , ,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Quinone Catalysts: Palladium(2+), bis[μ-(acetato-κO:κO′)]bis(2,9-dimethyl-1,10-phenanthroline-κN1,κ… Solvents: Acetonitrile ,  Water ;  4 h, 23 °C
Referência
Selective Catalytic Oxidation of Glycerol to Dihydroxyacetone
Painter, Ron M.; Pearson, David M.; Waymouth, Robert M., Angewandte Chemie, 2010, 49(49), 9456-9459

Synthetic Routes 7

Condições de reacção
1.1C:H2SO4, S:H2O, 1 h, 100°C
Referência
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 40 °C
Referência
The indirect conversion of glycerol into 1,3-dihydroxyacetone over magnetic polystyrene nanosphere immobilized TEMPO catalyst
Wang, Jianli; Zhang, Miao; Zheng, Zhi; Yu, Fengwen; Ji, Jianbing, Chemical Engineering Journal (Amsterdam, 2013, 229, 234-238

Synthetic Routes 9

Condições de reacção
1.1R:O2, C:Pt, C:Ni, C:Zr, S:H2O, rt → 60°C; 6 h, 60°C, 10 bar
Referência
Catalytic Oxidation of Glycerol over Pt Supported on MOF-Derived Carbon Nanosheets
By Ke, Yihu et al, ACS Omega, 2022, 7(50), 46452-46465

Synthetic Routes 10

Condições de reacção
1.1R:O2, C:9028-14-2, S:H2O, pH 9.5
Referência
Aerobic photobiocatalysis enabled by combining core-shell nanophotoreactors and native enzymes
By Wei, Wenxin et al, Journal of the American Chemical Society, 2022, 144(16), 7320-7326

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Disodium phosphate Catalysts: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide Solvents: Water
Referência
Preparation of 1,3-dihydroxyacetone
, Japan, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Water Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ;  85 °C
Referência
Efficient Ketose Production by a Hydroxyapatite Catalyst in a Continuous Flow Module
Usami, Kaho; Xiao, Kejing; Okamoto, Akimitsu, ACS Sustainable Chemistry & Engineering, 2019, 7(3), 3372-3377

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: Tempo ,  Cu2+ (AlO(OH)-supported) Solvents: Acetonitrile ,  Water ;  12 h, 60 °C
Referência
Process for the preparation of ketol compounds
, Japan, , ,

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Water Catalysts: Amberlyst 15 ;  10 min, 30 °C
Referência
A novel reactive distillation approach for producing 1,3-dihydroxyacetone from glycerol
Hong, Xi; Lira, Carl T.; Miller, Dennis J., AIChE Annual Meeting, 2011, 641,

Synthetic Routes 15

Condições de reacção
1.1 Reagents: 5-Thiazoleethanol, 4-methyl-, hydrochloride (1:1) ,  Sodium chloride ,  Polystyrene
Referência
Preparation of 1,3-dihydroxyacetone from formaldehyde
, Japan, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 40 °C
Referência
Novel Process for 1,3-Dihydroxyacetone Production from Glycerol. 1. Technological Feasibility Study and Process Design
Zheng, Zhi; Luo, Min; Yu, Jianer; Wang, Jianli; Ji, Jianbing, Industrial & Engineering Chemistry Research, 2012, 51(9), 3715-3721

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Chloroauric acid ,  Chloroplatinic acid Solvents: Water ;  2.5 h, pH 12, 60 °C
1.2 Reagents: Sulfuric acid Solvents: Water
Referência
Method for selective production dihydroxyacetone from glycerol as well as production a metal catalyst for selective oxidation of glycerol
, Germany, , ,

Synthetic Routes 18

Condições de reacção
Referência
Intensifying the conversion of glycerol to dihydroxyacetone by Acetobacter suboxydans
Sattler, K., Zeitschrift fuer Allgemeine Mikrobiologie, 1965, 5(2), 136-46

Synthetic Routes 19

Condições de reacção
1.1R:O2, C:Au, S:MeOH, 8 h, 140°C, 30 bar
Referência
Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone
By Van der Verren, Margot et al, ACS Applied Nano Materials, 2022, 5(12), 18977-18985

Synthetic Routes 20

Condições de reacção
1.1R:CeO2, R:KOH, C:Pt, 4 h, 60°C
Referência
Tuning the Product Selectivity toward the High Yield of Glyceric Acid in Pt-CeO2/CNT Electrocatalyzed Oxidation of Glycerol
By Li, Jiefei et al, ChemCatChem, 2022, 14(16), e202200509

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Methanol Solvents: Water ;  30 min, pH 8 - 9, 4 °C; 3 d, rt
Referência
Exploratory Experiments on the Chemistry of the "Glyoxylate Scenario": Formation of Keto-Sugars from Dihydroxyfumarate
Sagi, Vasudeva Naidu; Punna, Venkateshwarlu; Hu, Fang; Meher, Geeta; Krishnamurthy, Ramanarayanan, Journal of the American Chemical Society, 2012, 134(7), 3577-3589

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Aluminum trichloride hexahydrate Solvents: Acetonitrile ;  18 h, rt
Referência
Method for the selective oxidation of glycerol to dihydroxyacetone
, World Intellectual Property Organization, , ,

Synthetic Routes 23

Condições de reacção
1.1 Reagents: NAD Catalysts: Iron oxide (Fe3O4) ,  Silica ,  Dehydrogenase, glycerol Solvents: Water ;  60 min, pH 10, 25 °C
Referência
Immobilization of glycerol dehydrogenase on magnetic silica nanoparticles for conversion of glycerol to value-added 1,3-dihydroxyacetone
Zheng, Muqing; Zhang, Songping, Biocatalysis and Biotransformation, 2011, 29(6), 278-287

Synthetic Routes 24

Condições de reacção
Referência
Studies on aerobic fermentation. IV. Fermentative production of dihydroxyacetone by Acetobacter suboxydans ATCC 621
Yamada, Shigeki; Nabe, Koichi; Izuo, Nobuhiko; Wada, Mitsuru; Chibata, Ichiro, Journal of Fermentation Technology, 1979, 57(3), 215-20

Synthetic Routes 25

Condições de reacção
1.1 Catalysts: Diethylene glycol diethyl ether ,  Triethylamine ,  Benzothiazolium, 3-hexadecyl-, bromide (1:1) Solvents: Dimethylformamide
Referência
Preparation of dihydroxyacetone by thiazolium ylide catalyzed condensation of paraformaldehyde
, Germany, , ,

Dihydroxyacetone Raw materials

Dihydroxyacetone Preparation Products

Dihydroxyacetone Literatura Relacionada

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